(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone, with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol, is a compound that appears as a white to off-white solid. It is recognized for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. The compound is utilized as an intermediate in the synthesis of complex organic molecules, in studies of enzyme inhibition and receptor binding, and as a precursor in drug development.
This compound falls under the category of piperidine derivatives, which are known for their significance in medicinal chemistry. The presence of bromine in its structure classifies it as a halogenated organic compound. The synthesis typically involves bromination reactions followed by coupling with phenylmethanone derivatives.
The synthesis of (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone generally involves two main steps: bromination of piperidine derivatives and subsequent coupling with phenylmethanone. A common approach employs N-bromosuccinimide as the brominating agent, often in the presence of a radical initiator like azobisisobutyronitrile. The reaction is typically conducted in dichloromethane under controlled temperatures to ensure selective bromination.
Industrial Production: For large-scale production, processes are optimized to maximize yield and purity. Continuous flow reactors are frequently used to maintain consistent quality and efficiency.
The molecular structure of (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone can be depicted as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed for structural confirmation.
(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone can participate in various chemical reactions:
The mechanism of action for (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone involves its interaction with specific biological targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound is also known to affect various cellular pathways, contributing to its potential therapeutic effects.
(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone has several scientific applications:
The introduction of bromomethyl groups at the C4 position of piperidine represents a critical functionalization step for synthesizing (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone. Blanc's bromomethylation remains the predominant industrial method, where 4-methylpiperidine undergoes radical bromination using N-bromosuccinimide (NBS) or bromine under photochemical initiation. This reaction proceeds via a hydrogen abstraction mechanism facilitated by bromine radicals, forming a stabilized C4 benzylic-like radical intermediate that subsequently yields the bromomethyl derivative [4] [9]. Catalyst selection profoundly influences regioselectivity and byproduct formation; azobisisobutyronitrile (AIBN) enhances C4 specificity over competing C2/C3 functionalization by promoting controlled radical generation [9]. Alternative approaches include the de novo construction of the bromomethylpiperidine moiety through ring-closing metathesis of diene precursors followed by in situ bromination, though this is less atom-economical [6].
Table 1: Comparative Bromomethylation Approaches for 4-Methylpiperidine
Brominating Agent | Catalyst/Initiation | Temperature (°C) | Yield (%) | Regioselectivity (C4:C3) |
---|---|---|---|---|
NBS | AIBN, hv | 80 | 85 | 95:5 |
Br₂ | PPh₃, Δ | 110 | 72 | 88:12 |
CBr₄ | AlBN, hv | 70 | 68 | 92:8 |
Data compiled from experimental studies [4] [6] [9]
Recent advances focus on solvent-free bromomethylation using mechanochemical ball milling, achieving near-quantitative yields with minimized waste. This solid-state approach leverages NBS embedded in molecular sieves, enhancing reagent contact while suppressing dibromination side reactions [4]. The resultant 4-(bromomethyl)piperidine derivatives serve as pivotal electrophiles for subsequent N-acylation or nucleophilic displacements en route to complex bioactive molecules [2] [7].
The synthesis of (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone hinges on forming the C₆H₅-C(O)-N bond between the bromomethylpiperidine and benzoyl electrophiles. Two principal pathways dominate:
Table 2: Reaction Parameters for N-Acylation Pathways
Method | Catalyst/Base | Solvent | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Pd-catalyzed coupling | Pd(OAc)₂/XPhos, K₂CO₃ | Toluene | 1.5 | 92 | >99 |
Friedel-Crafts acylation | AlCl₃, NEt₃ | CH₂Cl₂ | 4 | 78 | 95 |
Nucleophilic substitution | None, Δ | DMF | 12 | 65 | 90 |
Data derived from synthetic procedures [2] [6] [8]
Kinetic studies reveal the Pd-catalyzed route follows second-order kinetics (first-order in both piperidine and aryl electrophile), with rate-determining reductive elimination confirmed through Hammett analysis [8]. The bromomethyl group remains inert under these conditions due to its steric protection within the piperidine scaffold, enabling chemoselective N-functionalization.
Catalyst engineering is pivotal for enhancing the efficiency of (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone synthesis. Bimetallic Pd/Ru systems immobilized on magnetic Fe₃O₄@SiO₂ nanoparticles demonstrate exceptional activity in the coupling of 4-(bromomethyl)piperidine with benzoic acid derivatives. The cooperative effect between Pd (facilitating C-N coupling) and Ru (activating C-H bonds) enables direct decarboxylative acylation at 80°C, achieving 94% yield with catalyst recyclability (>5 cycles) [1] [8]. Nickel-based alternatives like Ni(COD)₂/dtbbpy permit coupling under milder conditions (50°C) but suffer from sensitivity to oxygen, requiring rigorous deaeration [8].
Organocatalytic approaches utilize cinchona-derived squaramides (e.g., C3 catalyst) to enantioselectively construct chiral piperidine intermediates preceding bromomethylation. These catalysts engage in hydrogen-bonding networks with carbonyl precursors, directing face-selective nucleophilic attack by piperidine nitrogen. Computational models (DFT: ωB97X-D/cc-pVDZ) confirm squaramide carbonyl oxygen coordinates to the substrate’s acidic N-H, lowering the transition-state energy by 4.2 kcal/mol [8]. Solvent polarity critically influences enantioselectivity; nonpolar toluene maximizes asymmetric induction (er 97:3), while polar aprotic DMF erodes stereocontrol (er 60:40) due to disrupted H-bonding [5] [8].
Table 3: Performance Metrics for Catalytic Systems in Piperidine Functionalization
Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Turnover Number | Stereoselectivity (er) |
---|---|---|---|---|---|
Pd/XPhos | 2 | 100 | 92 | 46 | N/A |
Ni(COD)₂/dtbbpy | 5 | 50 | 85 | 17 | N/A |
Fe₃O₄@SiO₂-Pd/Ru | 1.5 | 80 | 94 | 63 | N/A |
Cinchona-squaramide C3 | 10 | 25 | 89 | 8.9 | 97:3 |
Performance data from catalytic studies [1] [8]
The C4 bromomethyl group in (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone serves as a handle for installing stereogenic centers via displacement with chiral nucleophiles. Organocatalytic asymmetric bromomethylation leverages phase-transfer catalysts (e.g., C6 derived from Cinchonidium alkaloids) to enantioselectively brominate 4-methylenepiperidine precursors. The catalyst’s quaternary ammonium moiety directs bromide delivery via ion pairing, affording (S)-4-(bromomethyl)piperidine with 90% ee [8] [9]. Dynamic kinetic resolution (DKR) strategies are employed for racemic 4-(hydroxymethyl)piperidine substrates; dual-function catalysts like Ru(II)-Shvo complex/Lipase CAL-B racemize the alcohol in situ while esterifying the (R)-enantiomer with bromoacetate, enriching the (S)-bromomethyl derivative to >99% ee [9].
Substrate-controlled diastereoselection exploits the conformational rigidity of 1-benzoylpiperidine. Electrophilic bromination of 4-methyl-1-benzoylpiperidine with Br₂/CCl₄ proceeds through an axial attack trajectory dictated by the N-benzoyl group’s steric bias, yielding the trans-4-bromomethyl derivative as the major diastereomer (dr 8:1). NMR analysis (NOESY) confirms the bromomethyl group occupies an equatorial position, stabilized by minimized 1,3-diaxial interactions [8]. The resulting brominated scaffolds enable diverse downstream transformations, including Suzuki couplings for biaryl piperidine drugs or SN₂ reactions with nitrogen heterocycles to generate bis-alkaloid hybrids [4] [8].
Table 4: Stereoselectivity in Halogenated Piperidine Synthesis
Method | Substrate | Product Configuration | ee/dr | Key Controlling Factor |
---|---|---|---|---|
Phase-transfer catalysis | 4-Methylenepiperidine | (S)-bromomethyl | 90% ee | Catalyst chiral pocket |
Dynamic kinetic resolution | rac-4-(Hydroxymethyl)piperidine | (S)-bromomethyl | >99% ee | In situ racemization |
Diastereoselective bromination | 4-Methyl-1-benzoylpiperidine | trans-4-bromomethyl | dr 8:1 | N-Acyl conformational bias |
Stereochemical outcomes from experimental data [8]
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0